alpha-Cedrol
Description
Alpha-Cedrol (C15H26O, CAS 77-53-2) is a bicyclic sesquiterpene alcohol characterized by a tricyclic cedrane skeleton and a hydroxyl group at the C-8 position. It is a naturally occurring compound found in essential oils of Chinese Eaglewood (Aquilaria spp.) and Coleus forskohlii . Its (+)-enantiomer is the biologically active form, contributing to its antifungal, antioxidant, and antiviral properties .
Structure
2D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1 |
InChI Key |
SVURIXNDRWRAFU-RVLYAHEQSA-N |
Isomeric SMILES |
CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
physical_description |
Pale yellow to yellow green solid; Sweet fruity cedar-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cedrol can be synthesized through various methods. One common approach involves the extraction of essential oils from coniferous trees, followed by purification processes such as distillation and chromatography . Another method involves the chemical synthesis of this compound from simpler organic compounds through multi-step reactions, including cyclization and reduction .
Industrial Production Methods
In industrial settings, this compound is typically produced by steam distillation of cedarwood oil, which contains a significant amount of this compound. The distillate is then subjected to further purification to isolate this compound .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
alpha-Cedrol undergoes oxidation at its hydroxyl group to form ketones or aldehydes. For example:
-
Oxidation : Under controlled conditions (e.g., using CrO₃ or other oxidizing agents), cedrol is converted to cedrone (a ketone derivative) or related aldehydes.
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces cedrol to dihydrocedrane derivatives, modifying its tricyclic skeleton.
Esterification
The hydroxyl group of this compound reacts with carboxylic acids to form esters, enhancing its utility in fragrance formulations:
-
Example : Reaction with acetic anhydride yields cedryl acetate, a thermally stable ester used in perfumery.
-
Conditions : Acid-catalyzed esterification (e.g., H₂SO₄) at 60–80°C.
Hydroxylation via Biotransformation
Fungal biotransformation introduces hydroxyl groups at specific positions:
-
Neurospora crassa hydroxylates this compound at the C-12 methyl group, producing 12β-hydroxycedrol (confirmed via ¹³C NMR and DEPT spectra) .
-
Key Data :
Apoptosis-Inducing Biochemical Pathways
While primarily a pharmacological effect, cedrol’s interaction with cellular components involves chemical reactions:
Scientific Research Applications
Alpha-Cedrol has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Cedrol exerts its effects through various molecular mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha and Interleukin 6.
Antioxidant: Reduces oxidative stress by decreasing levels of malondialdehyde and increasing total thiol levels.
Neurological: Modulates autonomic nervous system activity, potentially through interactions with specific receptors in the nervous system.
Comparison with Similar Compounds
Structural Comparison with Similar Sesquiterpenes
Alpha-Cedrol belongs to the sesquiterpene alcohol class, sharing structural similarities with compounds like beta-Eudesmol and Caryophyllene Oxide , but differing in stereochemistry and functional groups.
Table 1: Structural and Molecular Comparison
Key Differences :
- Stereochemistry : this compound’s tricyclic cedrane structure distinguishes it from beta-Eudesmol’s eudesmane backbone and Caryophyllene Oxide’s bicyclic caryophyllane .
- Functional Groups : Caryophyllene Oxide contains an epoxide, while this compound and beta-Eudesmol are alcohols .
- Molecular Weight: Alpha-Onocerol, a triterpene, is significantly larger (442.72 g/mol) compared to sesquiterpenes like this compound .
Antiviral Activity
- This compound inhibits HCoV-229E (IC50 = 3.33 µM) but exhibits cytotoxicity (CC50 ≈ IC50), limiting therapeutic use .
- Beta-Eudesmol shows stronger binding to JAK2/STAT3 pathways (-7.48 kcal/mol binding energy) compared to this compound (-7.47 kcal/mol), with fewer hydrogen bonds, suggesting lower bioavailability .
Antifungal and Antioxidant Properties
- This compound and Caryophyllene Oxide both exhibit antifungal activity against pathogens like Candida albicans. Caryophyllene Oxide’s efficacy is attributed to membrane disruption via its epoxide group .
Pharmacological Targets
Pharmacological and Toxicological Profiles
Table 2: Pharmacokinetic and Toxicological Data
Key Notes:
- Toxicity: this compound’s antiviral use is restricted due to narrow therapeutic windows, though it is non-toxic in topical applications (CC50 >5,000 mg/kg) .
Q & A
Basic Research Questions
Q. How is alpha-Cedrol structurally characterized, and what spectroscopic methods are most effective for its identification?
- Methodological Answer : this compound (C15H26O, MW 222.37 g/mol) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS). NMR provides detailed structural information, such as stereochemistry and functional groups, while GC-MS is optimal for purity assessment and volatile compound identification. Infrared (IR) spectroscopy can supplement analysis by identifying hydroxyl and other functional groups. Ensure calibration with reference standards and cross-validate results with spectral databases .
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
- Methodological Answer : this compound should be stored at 4°C in airtight containers to prevent oxidation or degradation. Stability data indicate incompatibility with strong oxidizing agents, which may induce hazardous reactions. For long-term storage, inert atmospheres (e.g., nitrogen) are advised. Regularly monitor samples via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect degradation products .
Q. Which analytical techniques are standard for quantifying this compound in natural product extracts?
- Methodological Answer : Quantitative analysis commonly employs GC-MS or HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD). For GC-MS, derivatization may enhance volatility. Internal standards (e.g., n-alkanes) are critical for calibration. Validate methods using spike-and-recovery experiments to ensure accuracy (≥95% recovery) and precision (RSD <5%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell lines, dosage regimes, or solvent systems. To address this:
- Replicate Studies : Use ≥3 biological replicates and standardized protocols (e.g., ISO guidelines).
- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., random-effects models) to account for heterogeneity.
- Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition) with in vivo models to contextualize bioactivity .
Q. What experimental design principles should guide ecological impact studies of this compound?
- Methodological Answer : Ecological assessments require tiered testing:
Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/203).
Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and apply quantitative structure-activity relationship (QSAR) models.
Long-Term Effects : Conduct microcosm/mesocosm studies to evaluate biodegradation and trophic transfer.
Include controls for environmental variables (pH, temperature) and validate with reference compounds .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer :
- Catalysis Screening : Test Lewis acids (e.g., BF3·Et2O) or enzymes (e.g., terpene cyclases) for stereoselective cyclization of precursor molecules.
- Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates.
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent polarity, catalyst loading) and reduce byproduct formation .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural analogs with activity clusters .
Data Presentation and Reproducibility
Q. How should researchers document methodologies to ensure reproducibility of this compound experiments?
- Methodological Answer :
- Detailed Protocols : Specify equipment models, reagent lot numbers, and software versions.
- Raw Data Archiving : Deposit chromatograms, spectra, and statistical outputs in repositories (e.g., Zenodo).
- Negative Results Reporting : Include failed experiments to inform troubleshooting (e.g., solvent incompatibility, quenching issues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
